
4-(4-Methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a methoxyphenyl group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the methoxyphenyl and carboxylic acid groups attached at specific positions. The exact structure would depend on the positions of these groups on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Antiviral Activity
4-(4-Methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid and its derivatives have been explored for their potential antiviral activities. One study focused on the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which exhibited marked inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents. These compounds showed poor inhibitory activity against DNA viruses but were notably effective against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003).
Antiprotozoal Agents
Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines derived from this chemical structure has shown promising antiprotozoal activity. These compounds demonstrated strong in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential use as antiprotozoal agents. Their efficacy in vivo against the trypanosomal STIB900 mouse model further supports their therapeutic potential (Ismail et al., 2004).
Anti-Inflammatory and Analgesic Properties
A study involving the synthesis of novel compounds derived from visnaginone and khellinone, related to this compound, showed significant anti-inflammatory and analgesic activities. These compounds were tested as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors and demonstrated high inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Cytotoxicity Against Cancer Cells
The cytotoxic activity of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized from compounds related to this compound, was explored against Ehrlich Ascites Carcinoma (EAC) cells. The study provided insights into the potential use of these compounds in cancer therapy (Hassan et al., 2014).
Cocrystal Design
The design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids demonstrated the utility of this compound derivatives in forming stable cocrystals. These cocrystals, characterized by single-crystal X-ray diffraction, reveal potential applications in material science and pharmaceuticals due to their varied hydrogen bonding patterns and molecular arrangements (Rajam et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-12-6-4-11(5-7-12)14-13(15(20)21)10-17-16(18-14)19-8-2-3-9-19/h4-7,10H,2-3,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGAQDRTBOZNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2845834.png)
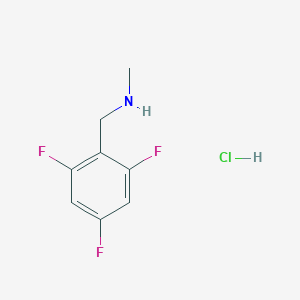
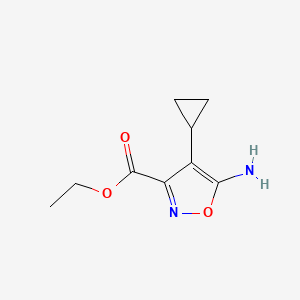
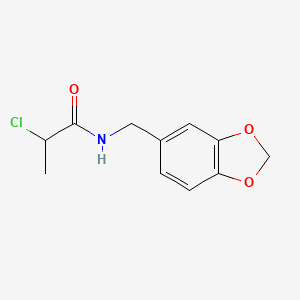
![N-(2-bromo-4-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2845846.png)
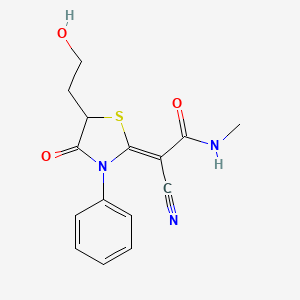
![Benzo[d][1,3]dioxol-5-yl(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione](/img/structure/B2845849.png)
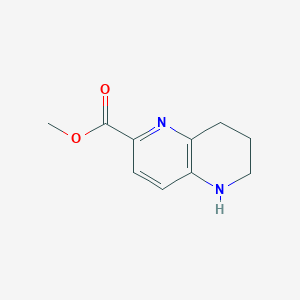
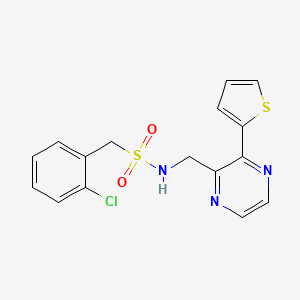

![(E)-N1-(pyridin-3-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2845853.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2845855.png)
![2-Chloro-N-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2845856.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)